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Compound of Interest

Compound Name: 4-Chloronicotinaldehyde

Cat. No.: B038066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and reactivity of 4-Chloronicotinaldehyde (CAS No. 114077-82-6). This versatile

heterocyclic aldehyde is a key building block in medicinal chemistry and materials science,

valued for its role as a precursor to a wide range of functionalized pyridine derivatives.

Chemical Properties and Structure
4-Chloronicotinaldehyde, also known as 4-Chloropyridine-3-carboxaldehyde, is a crystalline

solid at room temperature.[1] Its structure consists of a pyridine ring substituted with a chlorine

atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the

electron-withdrawing chlorine atom and the aldehyde group, combined with the inherent

properties of the pyridine ring, confers a unique reactivity profile to the molecule.

Physicochemical Properties
The key physicochemical properties of 4-Chloronicotinaldehyde are summarized in the table

below. While specific experimental values for melting and boiling points are not consistently

reported in publicly available literature, data for analogous compounds and supplier

specifications provide a general profile.
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Property Value Source(s)

IUPAC Name
4-chloropyridine-3-

carbaldehyde
[2]

Synonyms

4-Chloropyridine-3-

carboxaldehyde, 4-Chloro-3-

formylpyridine

[1]

CAS Number 114077-82-6 [2]

Molecular Formula C₆H₄ClNO [1][2]

Molecular Weight 141.56 g/mol [1][2]

Appearance White to light yellow powder [1]

Purity
≥ 97% (typically ≥ 98.5% by

HPLC)
[1][3]

Solubility

No specific data available;

expected to be slightly soluble

in water and soluble in

common organic solvents.

Melting Point No specific data available. [3]

Boiling Point No specific data available. [3]

Storage
0-8°C, under an inert

atmosphere.
[1]

Chemical Structure
The structure of 4-Chloronicotinaldehyde is fundamental to its reactivity. The aldehyde group

is a key site for nucleophilic addition and condensation reactions, while the chlorine atom can

be displaced via nucleophilic aromatic substitution, often activated by the electron-withdrawing

nature of the pyridine ring and the adjacent aldehyde.
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Chemical Structure of 4-Chloronicotinaldehyde

C

C N C C

CHO

C

Cl

Click to download full resolution via product page

Caption: 2D structure of 4-Chloronicotinaldehyde.

Synthesis and Experimental Protocols
The primary route for the synthesis of 4-Chloronicotinaldehyde is through the directed ortho-

metalation (DoM) of a 4-halopyridine followed by formylation. This strategy offers high

regioselectivity.

General Synthesis Workflow
The synthesis generally involves the deprotonation of a 4-halopyridine at a position adjacent to

the halogen using a strong base, creating a nucleophilic organolithium intermediate. This

intermediate is then quenched with an electrophilic formylating agent.

Caption: General workflow for the synthesis of 4-Chloronicotinaldehyde.

Representative Experimental Protocol
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The following protocol is a representative procedure based on the methods described by

Marsais et al. for the directed lithiation of 4-halopyridines.[4][5]

Materials:

4-Chloropyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Formate

Anhydrous Diethyl Ether

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Procedure:

Preparation of the Lithium Reagent: In a flame-dried, three-necked flask under an inert

atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1 equivalent) in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add a solution of LDA or n-BuLi (1.1 equivalents) to the cooled solution

while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature

to ensure the formation of the lithiated intermediate.

Formylation: To the cold suspension of the lithiated species, add anhydrous DMF or ethyl

formate (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 1-2

hours.

Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the

reaction by the careful addition of a saturated aqueous solution of NH₄Cl.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl

acetate (3 x 50 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a hexane/ethyl acetate gradient, to afford 4-Chloronicotinaldehyde as a white to light

yellow solid.

Reactivity and Applications
4-Chloronicotinaldehyde is a valuable intermediate due to the reactivity of both the aldehyde

and the chloro-substituent.
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Key Reactivity of 4-Chloronicotinaldehyde
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Caption: Reactivity of 4-Chloronicotinaldehyde's functional groups.

Aldehyde Group: The aldehyde functionality is a versatile handle for chain extension and

functionalization. It readily undergoes reactions such as reductive amination to form

substituted amines, Wittig reactions to yield alkenes, and additions of organometallic

reagents (e.g., Grignard reagents) to produce secondary alcohols.

Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic

substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as

amines, alcohols, and thiols, to generate a diverse library of substituted pyridine derivatives.

This reactivity is crucial in the synthesis of pharmaceutical and agrochemical compounds.[1]
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Spectroscopic Characterization (Predicted)
While experimental spectra for 4-Chloronicotinaldehyde are not readily available in the cited

literature, the expected spectroscopic features can be predicted based on its structure and data

from analogous compounds.

4.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show three

distinct signals in the aromatic region and one signal for the aldehyde proton.

Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.5-10.5 ppm.

Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons at

positions 2 and 6 will be doublets, and the proton at position 5 will also be a doublet, with

coupling constants typical for pyridine systems. The exact chemical shifts will be influenced

by the electron-withdrawing effects of the chlorine and aldehyde groups.

4.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum should display six distinct

signals.

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically in

the range of δ 185-195 ppm.

Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbon

bearing the chlorine (C4) and the carbons adjacent to the nitrogen will have characteristic

chemical shifts influenced by their electronic environment.

4.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by several

key absorption bands.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-

1720 cm-1.

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm-1 and 2820 cm-

1.

Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm-1 region,

characteristic of the pyridine ring.
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C-Cl Stretch: A band in the fingerprint region, typically below 800 cm-1.

Safety and Handling
4-Chloronicotinaldehyde is classified as harmful and an irritant.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

This guide provides a foundational understanding of 4-Chloronicotinaldehyde for its

application in research and development. For specific applications, it is recommended to

consult the primary literature and perform appropriate reaction optimization and safety

assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b038066#4-chloronicotinaldehyde-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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